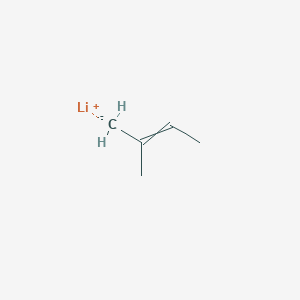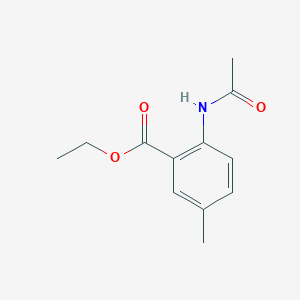
Ethyl 2-acetamido-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetamido-5-methylbenzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often found in nature, contributing to the fragrances of fruits and flowers . This particular compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a methyl group attached to a benzene ring.
Méthodes De Préparation
The synthesis of ethyl 2-acetamido-5-methylbenzoate typically involves the esterification of 2-acetamido-5-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-acetamido-5-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 2-acetamido-5-methylbenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Aminolysis: The ester can react with amines to form amides.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are typically carboxylic acids, alcohols, and amides.
Applications De Recherche Scientifique
Ethyl 2-acetamido-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester group
Mécanisme D'action
The mechanism of action of ethyl 2-acetamido-5-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of its corresponding acid and alcohol . The pathways involved in these reactions are typically those associated with ester metabolism.
Comparaison Avec Des Composés Similaires
Ethyl 2-acetamido-5-methylbenzoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the acetamido and methyl groups on the benzene ring. This structural difference imparts distinct chemical and physical properties to the compound, making it suitable for specific applications .
Similar compounds include:
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Methyl butyrate: Known for its fruity aroma and used in flavoring agents.
Propriétés
Numéro CAS |
63243-79-8 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
ethyl 2-acetamido-5-methylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)10-7-8(2)5-6-11(10)13-9(3)14/h5-7H,4H2,1-3H3,(H,13,14) |
Clé InChI |
RNKSQLLCRNVATF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)

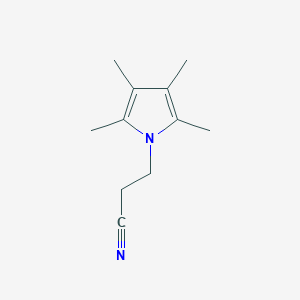
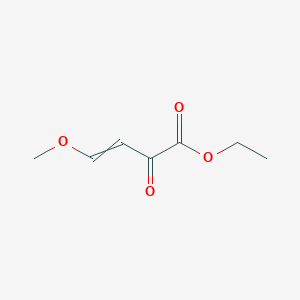


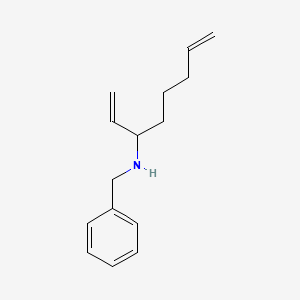
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)

